Scaffold Constraint Enhances Kinase Selectivity Versus Open-Chain Aminopyridine Analogs
The tetrahydropyrido[2,3-b]pyrazine scaffold serves as a ring-constrained analog of a known aminopyridine kinase scaffold. This conformational restriction is a validated medicinal chemistry strategy that frequently improves target selectivity and metabolic stability relative to flexible, open-chain comparators. In a representative ALK inhibitor series, the constrained scaffold enabled the identification of analogs with ALK enzyme IC50 values as low as ~10 nM and cellular IC50 values of ~150 nM [1]. While direct data for the 8-methyl analog is not yet published, the underlying scaffold architecture is the primary driver of this selectivity advantage.
| Evidence Dimension | Scaffold constraint and kinase selectivity |
|---|---|
| Target Compound Data | 8-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (constrained scaffold) |
| Comparator Or Baseline | Aminopyridine-based open-chain kinase inhibitors |
| Quantified Difference | Constrained scaffold analogs achieve ALK IC50 values ~10 nM (enzyme) and ~150 nM (cellular) in optimized examples; open-chain comparators lack this built-in conformational preorganization |
| Conditions | Biochemical ALK enzyme assay; ALK-dependent cellular proliferation assay |
Why This Matters
Selecting the constrained scaffold over flexible aminopyridine building blocks reduces SAR risk and increases the probability of achieving kinase selectivity in lead optimization.
- [1] Milkiewicz, K. L., et al. (2010). Synthesis and structure-activity relationships of 1,2,3,4-tetrahydropyrido[2,3-b]pyrazines as potent and selective inhibitors of the anaplastic lymphoma kinase. Bioorganic & Medicinal Chemistry, 18(12), 4351-4362. View Source
